molecular formula C20H19ClN6O3 B11194881 N-(butan-2-yl)-2-{8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide

N-(butan-2-yl)-2-{8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide

Cat. No.: B11194881
M. Wt: 426.9 g/mol
InChI Key: BGRPNCCCKGZNTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(BUTAN-2-YL)-2-{8-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-2-YL}ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazolopyridine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(BUTAN-2-YL)-2-{8-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-2-YL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyridine core, followed by the introduction of the oxadiazole and chlorophenyl groups. The final step involves the acylation of the intermediate with butan-2-ylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(BUTAN-2-YL)-2-{8-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-2-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole or triazolopyridine rings.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the chlorophenyl ring.

Scientific Research Applications

N-(BUTAN-2-YL)-2-{8-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-2-YL}ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of N-(BUTAN-2-YL)-2-{8-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]pyridine Derivatives: These compounds share the triazolopyridine core and exhibit similar biological activities.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring are known for their antimicrobial and anticancer properties.

    Chlorophenyl Derivatives: These compounds are widely studied for their potential as bioactive molecules.

Uniqueness

N-(BUTAN-2-YL)-2-{8-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-2-YL}ACETAMIDE is unique due to its combination of the triazolopyridine, oxadiazole, and chlorophenyl moieties, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C20H19ClN6O3

Molecular Weight

426.9 g/mol

IUPAC Name

N-butan-2-yl-2-[8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide

InChI

InChI=1S/C20H19ClN6O3/c1-3-12(2)22-16(28)11-27-20(29)26-9-5-8-15(18(26)24-27)19-23-17(25-30-19)13-6-4-7-14(21)10-13/h4-10,12H,3,11H2,1-2H3,(H,22,28)

InChI Key

BGRPNCCCKGZNTF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)CN1C(=O)N2C=CC=C(C2=N1)C3=NC(=NO3)C4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.